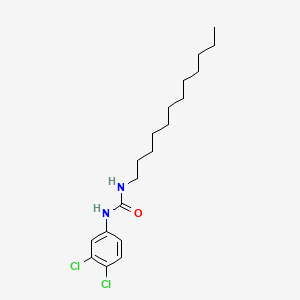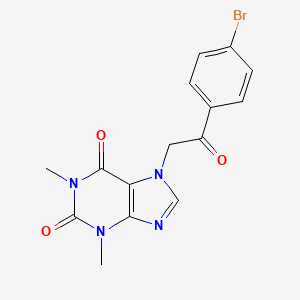![molecular formula C25H23N5O4S B11986009 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986009.png)
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo de triazol, grupos metoxifenilo y una parte de hidrazida, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida normalmente implica varios pasos, comenzando con la preparación de los intermediarios clave. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Triazol: El anillo de triazol se sintetiza mediante una reacción de ciclización que involucra precursores adecuados, como derivados de hidrazina e isotiocianatos de arilo.
Introducción de Grupos Metoxifenilo: Los grupos metoxifenilo se introducen mediante reacciones de sustitución aromática electrófila utilizando derivados de metoxibenceno.
Reacción de Condensación: El paso final implica la condensación del intermedio de triazol con 2-hidroxi-3-metoxibenzaldehído en condiciones ácidas o básicas para formar el compuesto de hidrazida deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores automatizados, la selección de condiciones de reacción de alto rendimiento y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: Los grupos metoxilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica utilizando reactivos como haluros o aminas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.
Sustitución: Haluros, aminas, disolventes apróticos polares.
Principales Productos Formados
Oxidación: Derivados oxidados con átomos de oxígeno adicionales.
Reducción: Derivados reducidos con átomos de hidrógeno reemplazando el oxígeno.
Sustitución: Derivados sustituidos con nuevos grupos funcionales reemplazando los grupos metoxilo.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos a través de:
Objetivos Moleculares: Uniéndose a enzimas o receptores, inhibiendo su actividad o modulando su función.
Vías Involucradas: Interfiriendo con las vías de señalización celular, lo que lleva a cambios en el comportamiento y la función celular.
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(2-hidroxifenil)metilideno]-2-{[5-(4-fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N'-[(E)-(2-hidroxi-4-metoxifenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Singularidad
N'-[(E)-(2-hidroxi-3-metoxifenil)metilideno]-2-{[5-(4-metoxifenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es único debido a su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C25H23N5O4S |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S/c1-33-20-13-11-17(12-14-20)24-28-29-25(30(24)19-8-4-3-5-9-19)35-16-22(31)27-26-15-18-7-6-10-21(34-2)23(18)32/h3-15,32H,16H2,1-2H3,(H,27,31)/b26-15+ |
Clave InChI |
OFIRZZLKPPQCFM-CVKSISIWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5S)-2-(4-(2,2,2-Trifluoroacetamido)-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B11985929.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B11985933.png)

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11985947.png)

![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)


![2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)
![2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11985979.png)

![({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B11985995.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide](/img/structure/B11986008.png)
![3-cyclopropyl-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986010.png)
